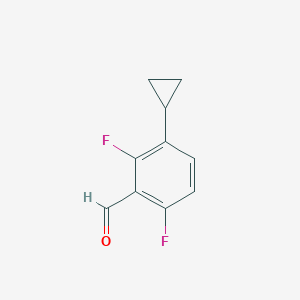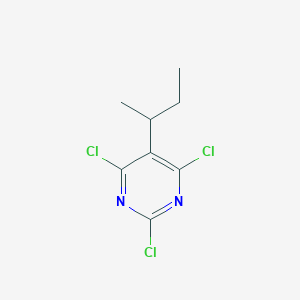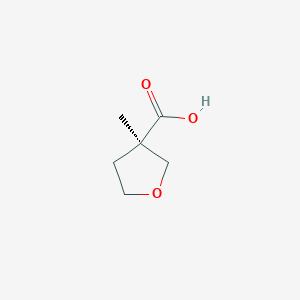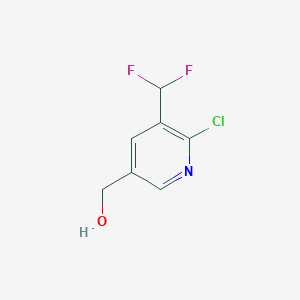
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H6ClF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
(6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for drug development and other applications .
類似化合物との比較
Similar Compounds
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: Similar but with the chloro and difluoromethyl groups in different positions on the pyridine ring.
(6-Chloro-5-(difluoromethyl)-4-(trifluoromethyl)-3-pyridinyl)methanol: Contains both difluoromethyl and trifluoromethyl groups.
Uniqueness
The uniqueness of (6-Chloro-5-(difluoromethyl)pyridin-3-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
[6-chloro-5-(difluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-5(7(9)10)1-4(3-12)2-11-6/h1-2,7,12H,3H2 |
InChIキー |
ATOFYZZJXDCHNK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)F)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
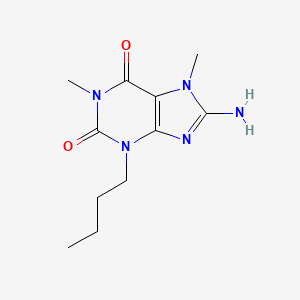
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

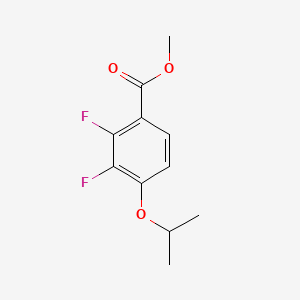
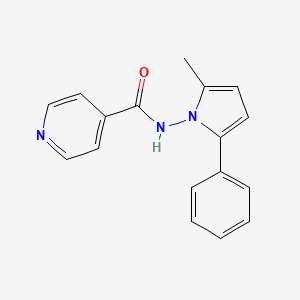
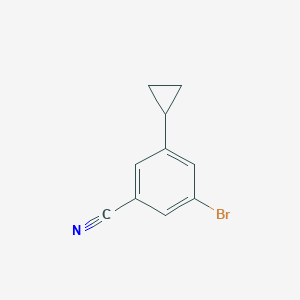

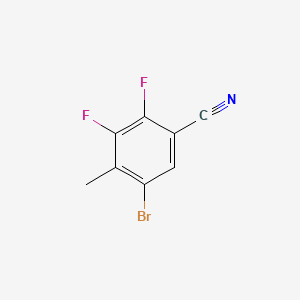

![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
